[(3-Bromo-4-fluorophenyl)methyl]diethyamine
Overview
Description
[(3-Bromo-4-fluorophenyl)methyl]diethyamine is an organic compound with the molecular formula C11H15BrFN It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-fluorophenyl)methyl]diethyamine typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-bromo-4-fluorobenzaldehyde and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3-bromo-4-fluorobenzaldehyde is dissolved in the solvent, and diethylamine is added dropwise. The mixture is heated under reflux for several hours.
Isolation: After completion of the reaction, the solvent is evaporated, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-fluorophenyl)methyl]diethyamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of primary or secondary amines.
Scientific Research Applications
[(3-Bromo-4-fluorophenyl)methyl]diethyamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-fluorophenyl)methyl]diethyamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(3-Bromo-4-fluorophenyl)methyl]diethyamine can be compared with other similar compounds, such as:
[(3-Bromo-4-fluorophenyl)methyl]amine: Lacks the diethylamine group, resulting in different chemical and biological properties.
[(3-Bromo-4-fluorophenyl)methyl]methylamine: Contains a methylamine group instead of diethylamine, affecting its reactivity and applications.
[(3-Bromo-4-fluorophenyl)methyl]ethylamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-11(13)10(12)7-9/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJLCLSBXOJIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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